![molecular formula C10H11F5O3SSi B3177771 4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate CAS No. 217813-00-8](/img/structure/B3177771.png)
4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Overview
Description
4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a chemical compound with the CAS Number: 217813-00-8 . It has a molecular weight of 334.34 and its molecular formula is C10H11F5O3SSi . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring with two fluorine atoms at positions 4 and 5, a trimethylsilyl group at position 2, and a trifluoromethanesulfonate group . The SMILES representation of the molecule is FC(F)(F)S(=O)(=O)Oc1cc(F)c(F)cc1Si©C .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³ . Its boiling point is estimated to be 274.9±40.0 °C at 760 mmHg . The compound has a flash point of 120.1±27.3 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its LogP is 5.66 .Scientific Research Applications
Catalysis in Acylation Reactions
4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, as a derivative of Trimethylsilyl trifluoromethanesulfonate (TMSOTf), serves as an excellent catalyst in the acylation of alcohols with acid anhydrides. This process is efficient for a variety of alcohols and phenols, providing a cleaner and more time-efficient alternative to traditional methods (Procopiou et al., 1998).
Precursor to o-Benzyne
The compound has been identified as a versatile precursor to o-benzyne, an important intermediate in organic synthesis. A gram-scale preparation method starting from phenol has been developed, highlighting its potential in large-scale applications (Bronner & Garg, 2009).
Use in Prins Cyclization
TMSOTf is effective in Prins cyclization for synthesizing dihydropyrans. This application was demonstrated in the total asymmetric synthesis of (+)-civet, a natural product, showcasing the compound's utility in complex organic syntheses (Sultana et al., 2013).
Promoting Addition-Cyclization Reactions
It promotes addition-cyclization reactions involving N-alkenyloxazolidin-2-ones and activated nitrones. This method offers a complementary approach to classical 1,3-dipolar cycloaddition and expands the scope of reactions involving these compounds (Nguyen et al., 2008).
Synthesis of (+/-)-Sedamine and (+/-)-Norsedamine
TMSOTf catalyzes the synthesis of (+/-)-sedamine and (+/-)-norsedamine, demonstrating its role in the stereoselective formation of complex organic molecules (Pilli & Dias, 1991).
Benzyne Precursor Synthesis
An improved synthesis method for this compound as a benzyne precursor has been developed. This process features a reduced reaction time and avoids the use of organolithium reagents, making it more practical for various applications (Atkinson et al., 2010).
Isomerization of Nucleosides
It catalyzes the isomerization of nucleosides, which is pivotal in nucleic acid chemistry and drug development. The process yields high percentages of isomerized products, demonstrating its efficiency and potential in biochemical applications (Kulikova et al., 2008).
Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314-H290, indicating that it causes severe skin burns and eye damage, and may be corrosive to metals . Precautionary statements include P501-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P405 .
properties
IUPAC Name |
(4,5-difluoro-2-trimethylsilylphenyl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F5O3SSi/c1-20(2,3)9-5-7(12)6(11)4-8(9)18-19(16,17)10(13,14)15/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGUHTNPVWUWOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F5O3SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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